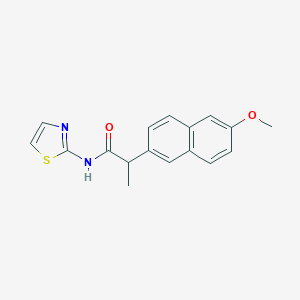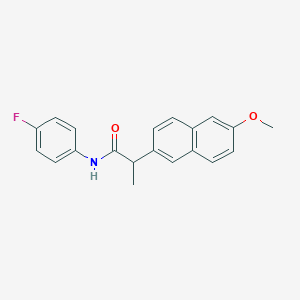![molecular formula C10H11ClN4S B353674 {5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine CAS No. 893778-98-8](/img/structure/B353674.png)
{5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “{5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds . Triazole compounds, including this one, are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of 1,2,4-triazole derivatives, including those with structures related to "{5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine", has been a subject of research due to their potential applications in various fields. For instance, the facile synthesis and characterization of novel antimicrobial agents incorporating triazole moieties have been reported, demonstrating efficient synthesis techniques and the establishment of compound structures through NMR, IR, and mass spectra (Idrees et al., 2019).
Antimicrobial Activities
1,2,4-Triazole derivatives are known for their promising antimicrobial activities. Studies have shown that these compounds, including various synthesized derivatives, exhibit significant in vitro biological assay results against both Gram-positive and Gram-negative bacterial strains (Idrees et al., 2019; Bektaş et al., 2007). These findings suggest the potential of these compounds in developing new antibacterial drugs.
Structural Studies
The structural aspects of triazole derivatives have also been explored, with studies focusing on the molecular structures and supramolecular assembly of these compounds as revealed by single-crystal X-ray diffraction (Artime et al., 2018). Such studies provide insights into the molecular interactions and stability of these compounds, which are crucial for their potential applications.
Anticorrosive Effects
Moreover, the anticorrosive properties of triazole derivatives on stainless steel in HCl medium have been investigated, showing that these compounds can serve as effective corrosion inhibitors, with some derivatives displaying maximum inhibiting performance (Nandini et al., 2021). This application is of particular interest for industrial applications where corrosion resistance is critical.
Propriétés
IUPAC Name |
5-chloro-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4S/c1-6-13-14-10(15(6)2)16-9-4-3-7(11)5-8(9)12/h3-5H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHQHMUQWGSLMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SC2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-4-[4-morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B353596.png)
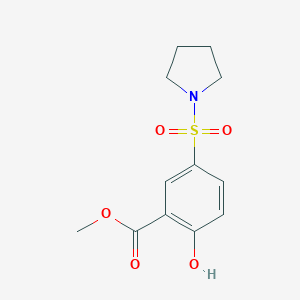
![N-{2-[(cyclopropylamino)carbonyl]phenyl}-5-(phenoxymethyl)-2-furamide](/img/structure/B353626.png)
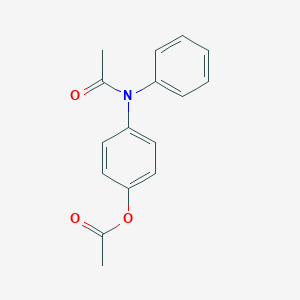
![{2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B353697.png)
![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2,6-dimethoxybenzamide](/img/structure/B353702.png)
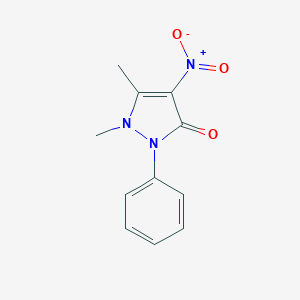
![3-Pyridyl{[3-(trifluoromethyl)phenyl]sulfonyl}amine](/img/structure/B353720.png)
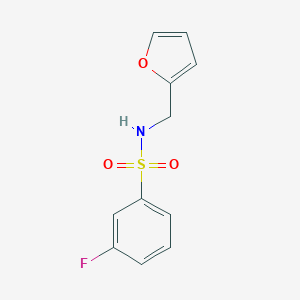
![N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B353729.png)
![Methyl 4-[(2-fluorophenyl)sulfonylamino]benzoate](/img/structure/B353740.png)
![Dimethyl 5-{[(2-ethoxy-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B353745.png)
